

# In-Depth Technical Guide to the Physical Characteristics and Solubility of Ziprasidone D8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Ziprasidone D8**, a deuterated analog of the atypical antipsychotic Ziprasidone. The information presented herein is intended to support research, development, and analytical activities involving this compound.

## **Core Physical and Chemical Properties**

**Ziprasidone D8** is a solid substance at room temperature.[1] Key physical and chemical data are summarized in the table below, providing a comparative reference for Ziprasidone and its deuterated form.



Property	Ziprasidone D8	Ziprasidone	Ziprasidone Hydrochloride
Molecular Formula	C21H13D8CIN4OS	C21H21CIN4OS	C21H21CIN4OS · HCI
Molecular Weight	420.99 g/mol [2]	412.94 g/mol [3]	467.4 g/mol [4]
CAS Number	1126745-58-1	146939-27-7	138982-67-9
Appearance	Solid	White to slightly pink powder	White to slightly pink powder
Melting Point	213-215 °C[5][6]	~304 °C (decomposes)	>276°C[7]
рКа	Not explicitly found for D8; Ziprasidone is a weak base.[3]	Not explicitly found for D8; Ziprasidone is a weak base.[3]	Not explicitly found for D8; Ziprasidone is a weak base.[3]

## **Solubility Profile**

**Ziprasidone D8** is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol. [1][5] A certified reference material of **Ziprasidone D8** hydrochloride is described as being completely miscible in water and is supplied as a 100 μg/mL solution in methanol, indicating good solubility in these solvents. The solubility of the non-deuterated form, Ziprasidone, has been more extensively characterized and provides a useful reference. Ziprasidone hydrochloride is freely soluble in chloroform, methanol, and ethanol, soluble in ether, sparingly soluble in acetonitrile, and insoluble in water.[8] The free base form of Ziprasidone has very low aqueous solubility, approximately 0.5 μg/mL.[3]

The following table summarizes the available solubility data.



Solvent/System	Ziprasidone D8	Ziprasidone (Free Base)	Ziprasidone Hydrochloride
Water	Completely Miscible (as Hydrochloride salt)	~0.5 μg/mL[3]	Insoluble[8]
Methanol	Soluble (as 100 μg/mL solution)	Slightly Soluble	Freely Soluble[8]
Ethanol	No quantitative data found	No quantitative data found	Freely Soluble[8]
Acetonitrile	No quantitative data found	No quantitative data found	Sparingly Soluble[8]
Dimethyl Sulfoxide (DMSO)	Slightly Soluble[1][5]	No quantitative data found	1.2 mg/mL[4]
Dimethylformamide (DMF)	No quantitative data found	No quantitative data found	0.16 mg/mL[4]
DMSO:PBS (pH 7.2) (1:2)	No quantitative data found	No quantitative data found	~0.33 mg/mL[4]

## **Experimental Protocols**

## Determination of Aqueous Solubility by Shake-Flask Method followed by LC-MS/MS Analysis

This protocol outlines a general procedure for determining the thermodynamic solubility of **Ziprasidone D8** in an aqueous medium.

Workflow for Solubility Determination



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Shake-flask solubility determination workflow.



#### Methodology:

- Preparation of Saturated Solution: Add an excess amount of Ziprasidone D8 to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vessel.
- Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a sufficient period to reach equilibrium (typically 24 to 48 hours).
- Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
- Filtration: Filter the aliquot through a chemically inert, low-binding syringe filter (e.g., 0.22 μm PVDF) to remove any remaining solid particles.
- Dilution: Accurately dilute the filtrate with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the LC-MS/MS calibration curve.
- LC-MS/MS Analysis: Analyze the diluted sample using a validated LC-MS/MS method for the quantification of **Ziprasidone D8**.[9]
- Quantification: Determine the concentration of Ziprasidone D8 in the diluted sample by comparing its response to a standard curve prepared with known concentrations of the compound. Calculate the original solubility in the aqueous buffer, accounting for the dilution factor.

LC-MS/MS Parameters for Quantification: A validated bioanalytical method for the quantification of Ziprasidone and **Ziprasidone D8** has been reported with the following parameters:[9]

- Column: Hypurity C18, 150 x 4.6 mm, 5 μm
- Mobile Phase: A suitable composition should be optimized, for example, a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
- Ionization: Electrospray Ionization (ESI) in positive ion mode.



Mass Transitions:

Ziprasidone: m/z 413.2 → 194.0[10]

Ziprasidone D8: m/z 421.2 → 194.0[10]

#### **Determination of Melting Point by Capillary Method**

This protocol describes the determination of the melting point of **Ziprasidone D8** using the capillary method, a standard pharmacopeial technique.[11][12][13][14]

Workflow for Melting Point Determination



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Capillary melting point determination workflow.

#### Methodology:

- Sample Preparation: Ensure the **Ziprasidone D8** sample is dry and finely powdered.
- Capillary Loading: Introduce the powdered sample into a capillary melting point tube, ensuring the sample is tightly packed to a height of 2-3 mm.[11]
- Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
- Initial Heating: Heat the sample at a relatively fast rate (e.g., 10-20 °C/min) to a temperature approximately 15-20 °C below the expected melting point.[11]
- Fine Heating: Reduce the heating rate to 1-2 °C/min to allow for accurate temperature measurement during the phase transition.[11]
- Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the



temperature at which the entire solid phase has transformed into a liquid (the clear point). The melting point is reported as this temperature range.

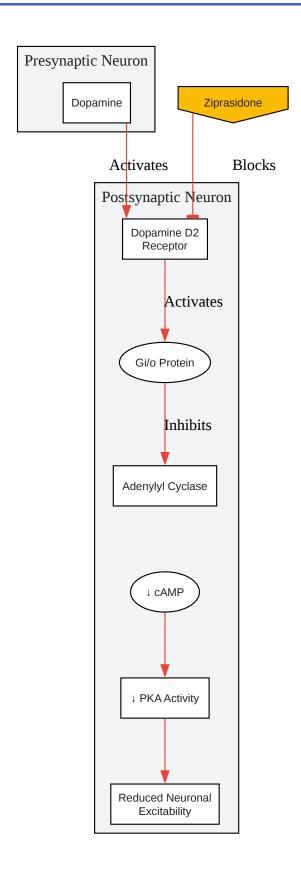
## **Mechanism of Action and Signaling Pathways**

Ziprasidone is an atypical antipsychotic that exhibits a complex pharmacology, primarily through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[15][16] Its efficacy in treating the positive symptoms of schizophrenia is attributed to the blockade of D2 receptors in the mesolimbic pathway.[15] The antagonism of 5-HT2A receptors is thought to contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects.[15]

The following diagrams illustrate the simplified, primary signaling pathways associated with Ziprasidone's antagonist action at these receptors.

Ziprasidone's Antagonism of the Dopamine D2 Receptor





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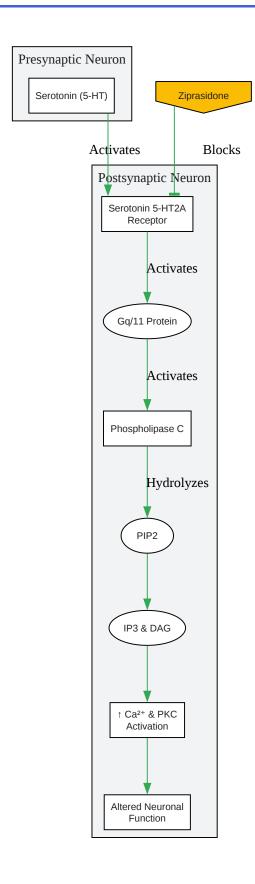
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Ziprasidone blocks dopamine D2 receptors, leading to a downstream modulation of intracellular signaling.

Ziprasidone's Antagonism of the Serotonin 5-HT2A Receptor





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